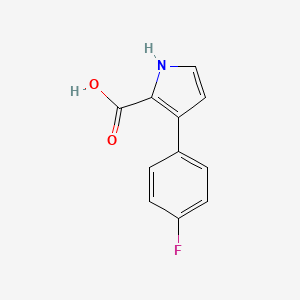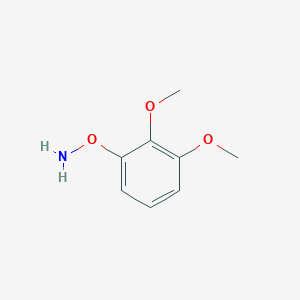![molecular formula C13H16N2O B13710028 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 1082914-65-5](/img/structure/B13710028.png)
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a heterocyclic compound that belongs to the class of pyrazinoisoquinolines This compound is characterized by its unique fused ring structure, which includes both pyrazine and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine with 2,3-dichloropyrazine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (150°C) under a nitrogen atmosphere . The reaction mixture is then worked up by extraction and purification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce Nrf2/ARE pathways in cancer cells.
Pharmacology: The compound’s unique structure makes it a candidate for studying receptor interactions and drug design.
Biology: It is used in biochemical assays to understand its effects on cellular pathways and gene expression.
Industry: The compound’s derivatives are explored for their potential use in materials science and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with molecular targets such as receptors and enzymes. It has been shown to upregulate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress . This pathway activation leads to the expression of antioxidant proteins that protect cells from damage.
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2’,3’:5,6]pyrazino[2,1-a]isoquinoline
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- 3-Aroylmethylene-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-ones
Uniqueness
9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one stands out due to its specific substitution pattern and the resulting biological activity. Its ability to modulate the Nrf2/ARE pathway is particularly noteworthy, making it a promising candidate for further research in cancer therapy and oxidative stress-related diseases.
Properties
CAS No. |
1082914-65-5 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
9-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-11-10(6-9)4-5-15-12(11)7-14-8-13(15)16/h2-3,6,12,14H,4-5,7-8H2,1H3 |
InChI Key |
UKADUCOEJYQSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3CNCC(=O)N3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


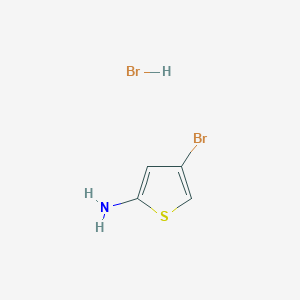
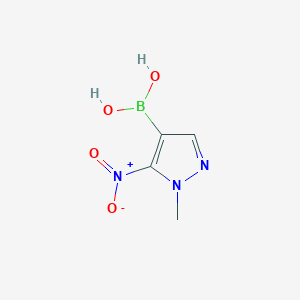
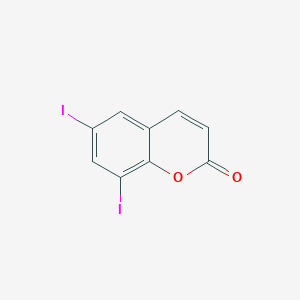
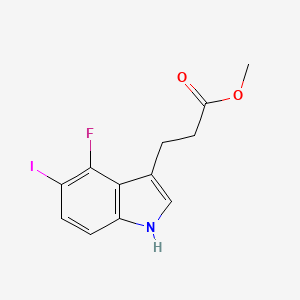
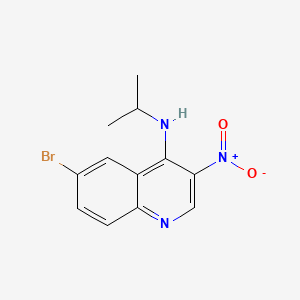
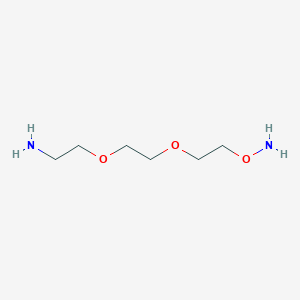
![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)

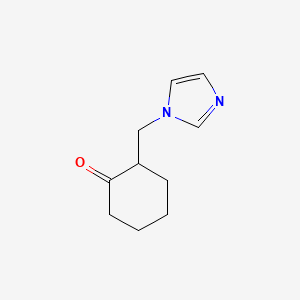
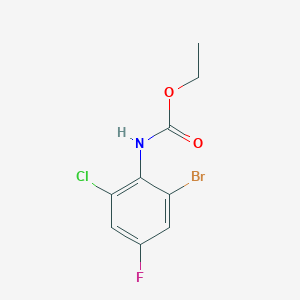
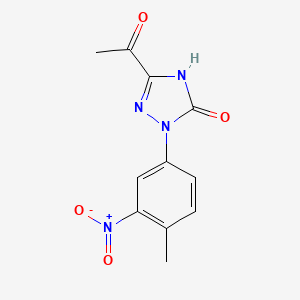
![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
